TVB-2640
Description
Propriétés
Formule moléculaire |
C23H29NO5S |
|---|---|
Apparence |
Solid powder |
Origine du produit |
United States |
Mechanism of Action of Tvb 2640 As a Fasn Inhibitor
Specific Inhibition of FASN Enzymatic Activity
TVB-2640 is characterized as a potent and reversible inhibitor of FASN. researchgate.netdrugpatentwatch.com Its inhibitory activity leads to a significant reduction in the synthesis of fatty acids catalyzed by FASN. invivochem.comsagimet.com
Targeting the Ketoacylreductase (KR) Domain of FASN
Research indicates that this compound primarily targets the ketoacylreductase (KR) domain of the FASN enzyme. researchgate.netdrugpatentwatch.comnih.gov The KR domain is one of the catalytic sites within the multi-domain FASN enzyme, responsible for reducing the β-ketoacyl chain during the elongation cycle of fatty acid synthesis. researchgate.net By specifically inhibiting the KR activity, this compound disrupts the iterative process by which FASN builds fatty acid chains. This compound has been described as an imidazopyridine-based reversible KR inhibitor. nih.gov Some studies using molecular docking have also suggested that this compound targets the β-ketoacyl synthase (KS) domain, demonstrating high binding affinity for this domain. researchgate.net
Consequences of FASN Inhibition on Palmitate Biosynthesis
The inhibition of FASN by this compound directly leads to a decrease in the de novo biosynthesis of palmitate. invivochem.comsagimet.com Palmitate is a 16-carbon saturated fatty acid that serves as the foundational building block for the synthesis of more complex lipids, including phospholipids, triglycerides, and cholesterol esters. ascopubs.orgaacrjournals.org By blocking FASN, this compound limits the intracellular supply of newly synthesized palmitate. scholaris.ca This reduction in palmitate availability has significant consequences for cellular lipid pools and downstream metabolic processes. invivochem.comsagimet.com Studies have shown that this compound can significantly reduce levels of tripalmitin (B1682551), a triglyceride containing three palmitate molecules, which can serve as a pharmacodynamic marker of FASN inhibition. researchgate.netaacrjournals.org
Research Findings on Palmitate Synthesis Inhibition:
| Study Type | Model/Cohort | Key Finding | Citation |
| Clinical Trial | Patients with NASH (FASCINATE-1 Phase 2a) | Dose-dependent reduction in liver fat (indicating reduced de novo lipogenesis). | ascletis.comnih.gov |
| Clinical Study | Patients with advanced tumors (Phase I) | Increased malonyl carnitine and decreased tripalmitin in serum. | researchgate.netresearchgate.net |
| Preclinical Study | Diverse tumor cell types | Decreases cellular levels of palmitate and saturated fatty acids. | sagimet.com |
| Preclinical Study | ER+ breast cancer cell lines (ET-resistant) | Reduced palmitate synthesis confirmed by 13C2-acetate tracing. | biorxiv.org |
Downstream Molecular and Cellular Effects of Palmitate Depletion
The depletion of palmitate and its derivatives due to FASN inhibition by this compound triggers a cascade of downstream molecular and cellular effects, particularly in cells highly dependent on de novo lipogenesis. These effects contribute to the therapeutic potential of this compound.
Key downstream effects include:
Disruption of Membrane and Lipid Raft Architecture: Palmitate and palmitate-derived lipids are essential components of cell membranes and lipid rafts, which are crucial for organizing signaling molecules. sagimet.commednexus.orgaacrjournals.org Depletion of these lipids can lead to membrane remodeling and disruption of lipid raft integrity, impacting various cellular functions. sagimet.comaacrjournals.org
Inhibition of Signal Transduction Pathways: FASN inhibition has been shown to impact various signaling pathways. For instance, it can inhibit the phosphorylation of protein kinase B (AKT), a key node in pro-survival signaling. researchgate.netpatsnap.com This can occur through the inhibition of protein palmitoylation, a post-translational modification that often anchors signaling proteins to the cell membrane. aacrjournals.orgscholaris.ca this compound has been shown to inhibit increased palmitoylation of RAS-associated signaling proteins in KRAS-mutant NSCLC lines. sagimet.com Inhibition of FASN can also influence pathways like PI3K/AKT and ERBB-mTOR, which are linked to lipid synthesis and tumor cell proliferation. patsnap.com Studies have also noted dysregulation of pathways like β-catenin, mitotic cell cycle, VEGFR, and Ras pathways in responsive patients treated with this compound. sagimet.com
Induction of Apoptosis: A critical consequence of FASN inhibition and subsequent palmitate depletion in susceptible cells, particularly tumor cells, is the induction of apoptosis (programmed cell death). invivochem.comsagimet.comresearchgate.net This is a key mechanism by which this compound exerts its anti-tumor effects. invivochem.comsagimet.comresearchgate.net The mechanism of apoptosis induction can involve endoplasmic reticulum stress, impaired translation, protein carbonylation, and oxidative damage. aacrjournals.org
Inhibition of Cell Proliferation: By limiting the availability of lipids required for membrane synthesis and signaling, FASN inhibition can directly inhibit the proliferation of susceptible cells. invivochem.comascopubs.orgscielo.br
Impact on Protein Palmitoylation: Palmitoylation, the addition of palmitate to cysteine residues of proteins, is a reversible post-translational modification important for protein localization and function, particularly for membrane-associated proteins and signaling molecules. aacrjournals.orgscholaris.ca FASN inhibition reduces the pool of palmitoyl-CoA, the substrate for palmitoylation, thereby inhibiting the palmitoylation of various proteins, including key signaling proteins and beta-tubulin. aacrjournals.orgscholaris.ca Inhibition of beta-tubulin palmitoylation likely plays a role in the observed effects on beta-tubulin expression and microtubule architecture. aacrjournals.org
Preclinical Efficacy and Mechanistic Insights in Disease Models
Oncology Research
Antitumor Activity in Diverse Cancer Models
Studies have explored the efficacy of TVB-2640 in inhibiting tumor growth and promoting cancer cell death in both in vitro and in vivo settings.
Preclinical studies have shown that this compound inhibits cell proliferation and induces apoptosis in various tumor cell lines. FASN inhibition, the primary mechanism of this compound, leads to apoptosis in tumor cells. wikipedia.org In preclinical studies, this compound has been shown to inhibit cell proliferation and induce apoptosis in a dose-dependent manner. cenmed.com Inhibition of FASN has been demonstrated to decrease cell proliferation, followed by cell death through apoptosis. guidetopharmacology.org FASN inhibition is capable of inducing tumor cell apoptosis. cenmed.com Treatment with this compound significantly reduced the outgrowth of spheroids derived from triple-negative breast cancer (TNBC) cell lines. uni-freiburg.de
In vivo studies using xenograft models have provided further evidence of this compound's antitumor activity. FASN inhibition has been shown to result in xenograft tumor growth inhibition in vivo. uni-freiburg.de Preclinical xenograft studies indicated that this compound could inhibit tumor growth and achieve progression control. nih.gov Single-agent FASN inhibition not only blocked tumor growth but also led to significant tumor regression in patient-derived xenografts. cenmed.com Oral administration of this compound once daily inhibited xenograft tumor growth in various models, with in vivo sensitivity correlating with in vitro data. nih.gov Experiments conducted in vivo using pancreatic ductal adenocarcinoma (PDAC) patient-derived xenografts (PDXs) confirmed the synergistic antitumor activity of TVB-3664, an analogue of this compound, when combined with BH3 mimetics. kegg.jp this compound demonstrated inhibition of tumor growth in COLO-205 and HCT-116 rat xenograft models. fluoroprobe.com Tumor growth was inhibited in xenograft models following FASN inhibition. guidetopharmacology.org The combination of TVB-3166, another FASN inhibitor, and taxane (B156437) treatment resulted in significantly increased inhibition of xenograft tumor growth, including near complete tumor regression in models of lung, ovarian, pancreatic, and prostate tumors. wikipedia.org FASN inhibition has been shown to inhibit mouse xenograft tumor growth. cenmed.com
Preclinical investigations have explored the sensitivity of various cancer types to this compound and FASN inhibition. FASN is overexpressed in many solid tumors, including non-small cell lung, breast, ovarian, prostate, colon, and pancreatic cancers, as well as glioblastoma and lymphoma. researchgate.net, neobioscience.com, cenmed.com
This compound and FASN inhibition have shown activity or are being investigated in the following cancer types:
Non-Small Cell Lung Cancer (NSCLC): Responses have been observed, particularly in patients with KRAS-mutant NSCLC., researchgate.net,,, Preclinical studies demonstrated that NSCLC cells with the KRAS mutation have a high amount of proteins responsible for fatty acid production, and losing these proteins leads to tumor cell death.
Breast Cancer: this compound has shown activity in breast cancer models, including HER2-positive breast cancers and triple-negative breast cancer (TNBC).,,,, uni-freiburg.de, While this compound effectively inhibited FASN activity in endocrine-resistant breast cancer cells, its impact on cell growth was variable.
Ovarian Cancer: Responses to this compound have been seen in ovarian cancer., researchgate.net,,
Colorectal Cancer: TVB inhibitors have shown anti-tumor activity in established colorectal cancer cell lines and primary colorectal cancer cells. nih.gov,, However, studies in patient-derived xenograft models showed variability in response.,
Prostate Cancer: FASN inhibition has shown activity in prostate tumor models. researchgate.net, neobioscience.com, wikipedia.org, cenmed.com
Hepatocellular Carcinoma: Elevated FASN levels are associated with poor prognostic outcomes in hepatocellular carcinoma (HCC). Molecular docking studies indicate this compound targets the KS domain of FASN, suggesting it could inhibit HCC progression by suppressing FASN activity.
Glioblastoma: this compound has shown response signals in patients with recurrent glioblastoma. neobioscience.com
Cervical Cancer: Targeting FASN enhances cisplatin (B142131) sensitivity in cervical cancer (CC) by promoting ferroptosis. This compound combined with cisplatin had superior synergistic antitumor effects in cisplatin-resistant CC models. FASN inhibition leads to decreased cell proliferation and apoptosis in cervical cancer cells. guidetopharmacology.org
Pancreatic Cancer: FASN is overexpressed in pancreatic cancers. cenmed.com, researchgate.net, cenmed.com FASN inhibition cooperates with BH3 mimetic drugs to overcome resistance to mitochondrial apoptosis in pancreatic cancer. kegg.jp
Tumor Growth Inhibition and Regression in Xenograft Models
Molecular Mechanisms of Antitumor Action
The antitumor effects of this compound are primarily mediated through its inhibition of Fatty Acid Synthase (FASN), a key enzyme in lipid metabolism.
This compound is a potent and selective inhibitor of FASN. nih.gov, cenmed.com,,, researchgate.net,, neobioscience.com, cenmed.com,, FASN is responsible for the de novo synthesis of palmitate from acetyl-CoA, malonyl-CoA, and NADPH., neobioscience.com Tumor cells often exhibit an increased dependence on FASN-synthesized palmitate compared to normal cells. uni-freiburg.de, nih.gov, Palmitate and its derivatives are essential components of cellular membranes and play crucial roles in processes required for tumor cell proliferation and survival. uni-freiburg.de, nih.gov
Inhibition of FASN by this compound disrupts this process, leading to decreased cellular levels of palmitate and palmitate-associated lipids. nih.gov, This disruption impacts membrane and lipid raft architecture, which are important for assembling signaling complexes in cancer cells. nih.gov,
Furthermore, FASN inhibition influences various signaling pathways. It has been shown to inhibit signal transduction pathways, including the PI3K/AKT pathway. nih.gov, nih.gov,, researchgate.net, cenmed.com, Decreased expression of pAkt has been associated with xenograft tumor growth inhibition. nih.gov Inhibition of FASN can also lead to changes in beta-catenin expression and signaling. nih.gov,, fluoroprobe.com, wikipedia.org Disruption of protein palmitoylation, including that of key oncogenic drivers like K-Ras and EGFR, is believed to contribute significantly to the anti-tumor activity of FASN inhibition. uni-freiburg.de, FASN inhibition can also lead to gene expression reprogramming in tumor cells. uni-freiburg.de, nih.gov,, wikipedia.org In cervical cancer, FASN downregulation promoted ferroptosis.
Table 1: Summary of this compound Preclinical Findings
| Area of Research | Key Findings | Relevant Cancer Types Mentioned |
| Inhibition of Cell Proliferation & Apoptosis | Inhibits cell proliferation and induces apoptosis in vitro. Dose-dependent effects observed. Reduces spheroid outgrowth. | Various tumor cell lines, TNBC. cenmed.com, guidetopharmacology.org, cenmed.com, uni-freiburg.de, wikipedia.org |
| Tumor Growth Inhibition & Regression (Xenografts) | Inhibits tumor growth and can induce regression in vivo. Synergistic effects seen with combination therapies. In vivo correlates with in vitro. | Various tumor models, including lung, ovarian, pancreatic, prostate, colorectal, and PDAC PDXs. uni-freiburg.de, nih.gov, cenmed.com, nih.gov, kegg.jp, fluoroprobe.com, guidetopharmacology.org, wikipedia.org, cenmed.com |
| Sensitivity Across Specific Cancer Types | Activity observed or investigated in multiple solid tumors. Particularly noted in KRAS-mutant NSCLC, Breast (HER2+, TNBC), Ovarian, Colorectal, Prostate, Hepatocellular Carcinoma, Glioblastoma, and Pancreatic Cancers. | NSCLC (KRAS-mutant), Breast (HER2+, TNBC), Ovarian, Colorectal, Prostate, Hepatocellular Carcinoma, Glioblastoma, Cervical, Pancreatic., uni-freiburg.de, cenmed.com,,,,,, researchgate.net, kegg.jp, neobioscience.com, wikipedia.org,, cenmed.com, uni-freiburg.de,,, wikipedia.org |
| Disruption of Tumor Cell Metabolism & Lipid Signaling | Inhibits FASN, disrupting de novo lipogenesis and palmitate synthesis. Impacts membrane architecture and lipid rafts. Inhibits signaling pathways (e.g., PI3K/AKT, beta-catenin). Induces gene expression changes. Promotes ferroptosis in CC. | Various cancer types (mechanism applies broadly). Specific pathways mentioned in relation to NSCLC, Prostate, Breast, Colorectal, Cervical., uni-freiburg.de, nih.gov, cenmed.com, nih.gov,,, researchgate.net, kegg.jp, fluoroprobe.com,, neobioscience.com, wikipedia.org, cenmed.com,, |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
Impact on Plasma Membrane Remodeling and Lipid Raft Architecture
FASN inhibition leads to a decrease in cellular levels of palmitate and saturated fatty acids, which are essential components of cell membranes and lipid rafts sagimet.com. Lipid rafts are specialized microdomains within the plasma membrane that are enriched in sphingolipids and cholesterol and serve as platforms for the assembly of signaling molecules aacrjournals.orgmdpi.comthno.org. By disrupting the synthesis of key lipid components, this compound can alter the architecture of plasma membranes and lipid rafts aacrjournals.orgsagimet.commednexus.orgnih.gov. This remodeling can affect the localization and function of proteins associated with these membrane domains, impacting various cellular processes, including signal transduction aacrjournals.org.
Modulation of Signal Transduction Pathways (e.g., PI3K/AKT/mTOR, MAPK, AMPK, ERK1/2, β-catenin)
This compound has been shown to modulate several critical signal transduction pathways involved in cancer cell growth, survival, and proliferation drugpatentwatch.comaacrjournals.orgsagimet.comfrontiersin.orgsagimet.comsagimet.comresearchgate.netresearchgate.netdntb.gov.ua. Inhibition of FASN can lead to the disruption of pathways such as PI3K/AKT/mTOR, MAPK, ERK1/2, and β-catenin sagimet.commednexus.orgnih.govresearchgate.netresearchgate.netbiorxiv.orgbiorxiv.org. For instance, FASN inhibition has been reported to reduce AKT phosphorylation levels and impair ERBB2 expression, limiting tumor growth biorxiv.org. Early preclinical evidence suggests that combining FASN inhibitors with inhibitors of PI3K/AKT or mTOR signaling may yield synergistic effects patsnap.com. The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer and plays a significant role in metabolic processes mdpi.com. FASN inhibition can also influence the β-catenin pathway sagimet.comnih.gov.
Gene Expression Reprogramming (e.g., beta-tubulin, cell cycle progression genes, fatty acid synthesis genes)
FASN inhibition by this compound can induce significant changes in gene expression, contributing to its antitumor effects aacrjournals.orgsagimet.comfrontiersin.orgresearchgate.netpatsnap.com. Studies have shown that FASN inhibition can affect the transcription of genes involved in energy metabolism, downregulating lipid metabolism, glycolysis, the Krebs cycle (TCA cycle), and OXPHOS mednexus.org. This loss of FASN activity has been correlated with tumor growth suppression through the upregulation of cell cycle arrest and death receptor-mediated apoptotic pathways mednexus.org. This compound has also been shown to downregulate cell cycle progression genes in cancer cell lines researchgate.netnih.gov. Additionally, FASN inhibition can cause changes in beta-tubulin expression and disrupt microtubule structures aacrjournals.org. In some instances, cells treated with this compound may upregulate other fatty acid synthesis genes, such as stearyl-CoA desaturase (SCD), potentially as a compensatory mechanism nih.gov.
Inhibition of Protein Palmitoylation (e.g., Ras-associated proteins, MHC-I, STAT3)
Protein palmitoylation, the reversible attachment of palmitate to cysteine residues, is a crucial post-translational modification that regulates protein localization, trafficking, stability, and function nih.govresearchgate.netresearchgate.net. FASN inhibition reduces the availability of palmitate, thereby inhibiting protein palmitoylation aacrjournals.orgsagimet.comnih.govfrontiersin.orgbiorxiv.orgnih.govresearchgate.netascopubs.org. This is particularly relevant for proteins like Ras, which require palmitoylation for plasma membrane localization and oncogenic signaling aacrjournals.orgcsic.es. Preclinical studies have shown that this compound can inhibit the increased palmitoylation of Ras-associated signaling proteins observed in KRAS-mutant cell lines sagimet.com. Furthermore, FASN inhibition has been found to diminish the S-palmitoylation of MHC-I, which can lead to its lysosomal degradation. Inhibiting FASN with this compound can obstruct MHC-I palmitoylation and lysosomal degradation, potentially elevating its protein levels and facilitating antigen presentation and CD8+ T cell cytotoxicity, thereby augmenting the efficacy of immune checkpoint inhibition nih.govresearchgate.netresearchgate.net. STAT3 is another protein known to undergo palmitoylation, which can influence its localization and activation researchgate.netmdpi.com.
Induction of Cellular Stress Responses (e.g., ER stress, unfolded protein response)
Inhibition of FASN and the subsequent disruption of lipid metabolism can induce cellular stress responses, including endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) sagimet.comresearchgate.netdntb.gov.uafrontiersin.orgnih.govescholarship.org. ER stress occurs when there is a perturbation in ER homeostasis, leading to the accumulation of unfolded or misfolded proteins. The UPR is an adaptive program activated to restore ER function frontiersin.orgnih.gov. While the UPR primarily promotes cell survival, sustained or severe ER stress can trigger apoptotic pathways frontiersin.org. Studies suggest a mechanistic interplay between FASN inhibition and UPR components researchgate.net.
Regulation of Cancer Stemness Properties
Cancer stem cells (CSCs) are a subpopulation of tumor cells with self-renewal capacity and the ability to initiate and maintain tumor growth and resistance to therapy frontiersin.org. The lipogenic pathway, regulated by FASN, plays a crucial role in maintaining cancer stemness in certain cancers, such as small cell lung cancer (SCLC) frontiersin.orgnih.gov. This compound has been shown to significantly suppress the self-renewal ability of SCLC cells frontiersin.org. By inhibiting FASN, this compound attenuates lipogenic phenotype and USP13-mediated tumorigenesis, highlighting the importance of the USP13-FASN-lipogenesis axis in SCLC cancer stemness maintenance frontiersin.orgnih.gov.
Synergistic Antitumor Combinations in Preclinical Models
Preclinical studies have explored the potential of combining this compound with other therapeutic agents to enhance antitumor efficacy sagimet.comnih.govaacrjournals.orgsagimet.comresearchgate.netresearchgate.netnih.govresearchgate.netlarvol.comresearchgate.net. These studies are guided by the understanding of this compound's mechanisms of action and the potential for synergistic interactions by targeting complementary pathways.
One notable synergistic combination is with taxanes, such as paclitaxel (B517696) aacrjournals.orgsagimet.comresearchgate.net. FASN inhibition can cause changes in beta-tubulin expression and disrupt microtubule structures, providing a rationale for combining with microtubule-targeting agents like taxanes aacrjournals.org. Preclinical data indicate that combining FASN inhibition with taxane treatment results in enhanced tumor growth inhibition and can induce tumor regression in various xenograft models researchgate.net.
Combinations with inhibitors targeting signal transduction pathways have also shown promise. Early preclinical evidence suggests synergistic effects when combining FASN inhibitors with inhibitors of PI3K/AKT or mTOR signaling patsnap.com. This compound has also been investigated in combination with bevacizumab, an anti-angiogenic agent, showing efficacy in preclinical models sagimet.commednexus.orgaacrjournals.orgresearchgate.net.
Furthermore, this compound has demonstrated synergistic antitumor effects in combination with the topoisomerase inhibitor SN-38 in triple-negative breast cancer (TNBC) brain metastasis cell lines researchgate.netnih.gov. Another area of investigation is the combination of FASN inhibitors with immunotherapy. For instance, the combination of this compound with anti-PD-L1 antibodies has shown robust suppression of tumor growth in hepatocellular carcinoma (HCC) models researchgate.net. The rationale for this combination is supported by findings that FASN inhibition can increase MHC-I levels, promoting antigen presentation and stimulating CD8+ T cell cytotoxicity researchgate.net.
Preclinical studies have also explored combinations with BCL-2 family inhibitors like navitoclax (B1683852) and venetoclax (B612062) in pancreatic ductal adenocarcinoma (PDAC) models, confirming synergistic antitumor activity larvol.com. In metastatic castration-resistant prostate cancer (mCRPC), preclinical data suggest that this compound co-administered with enzalutamide (B1683756) significantly reduces cell growth, increases apoptosis, and promotes cell cycle arrest ascopubs.org.
The following table summarizes some of the synergistic combinations investigated in preclinical models:
| Combination Partner | Disease Model(s) | Observed Effect | Source |
| Paclitaxel | Various xenograft models, NSCLC | Enhanced tumor growth inhibition, tumor regression, synergistic activity | aacrjournals.orgsagimet.comresearchgate.net |
| PI3K/AKT or mTOR inhibitors | Various cancer types (suggested by preclinical data) | Synergistic antitumor efficacy | patsnap.com |
| Bevacizumab | Preclinical models, high-grade astrocytoma | Efficacy in combination | sagimet.commednexus.orgaacrjournals.orgresearchgate.net |
| SN-38 | TNBC brain metastasis cell lines | Synergistic antitumor effects | researchgate.netnih.gov |
| Anti-PD-L1 antibody | HCC models | Robust suppression of tumor growth, enhanced cancer cell killing by CD8+ T cells | researchgate.net |
| Navitoclax and Venetoclax | PDAC models | Synergistic antitumor activity | larvol.com |
| Enzalutamide | mCRPC cells | Reduced cell growth, increased apoptosis, cell cycle arrest | ascopubs.org |
With Microtubule-Targeting Agents (e.g., Paclitaxel, SN-38)
Combined inhibition of FASN with microtubule-targeting agents like paclitaxel has shown synergistic anti-tumor activity in preclinical models sagimet.comaacrjournals.org. In vitro studies have indicated that FASN inhibition can alter beta-tubulin expression and disrupt microtubule organization in various tumor cell lines, including non-small-cell lung and prostate cancer cells aacrjournals.org. This disruption of microtubule structure is thought to contribute to the observed synergy with taxanes researchgate.net.
Research in triple-negative breast cancer (TNBC) brain metastasis cell lines demonstrated that this compound synergizes with SN-38, the active metabolite of irinotecan, which is a topoisomerase I inhibitor nih.govresearchgate.net. The combination upregulated FASN and downregulated cell cycle progression genes, and also slowed the motility of TNBC brain metastasis cell lines nih.govresearchgate.net. Synergy with SN-38 was observed in brain-seeking TNBC cell lines and patient-derived organoids, but not in the parental cell line, suggesting a potential metabolic vulnerability in brain metastases aacrjournals.org.
With Anti-Angiogenic Agents (e.g., Bevacizumab)
While the provided search results mention the potential for combining this compound with bevacizumab in glioblastoma in the context of future studies researchgate.net, detailed preclinical efficacy data specifically on the combination of this compound and bevacizumab were not extensively found within the provided snippets. Bevacizumab is an anti-angiogenic agent targeting vascular endothelial growth factor (VEGF) core.ac.uk.
With Chemotherapeutic Agents (e.g., Cisplatin, Etoposide)
Nonclinical data suggest that FASN inhibition can restore sensitivity to several chemotherapeutics, including cisplatin researchgate.net. While specific detailed preclinical data on combinations with cisplatin or etoposide (B1684455) involving this compound were not prominently featured in the provided search results, the general principle of FASN inhibition re-sensitizing tumors to chemotherapy has been noted researchgate.net.
With Androgen Receptor Pathway Inhibitors (e.g., Enzalutamide)
The provided search results mention a clinical trial (NCT05743621) investigating the combination of enzalutamide and denifanstat (B611513) (this compound) larvol.com. However, detailed preclinical data specifically on the synergy between this compound and enzalutamide were not available in the provided snippets.
With BH3 Mimetics (e.g., Navitoclax, Venetoclax)
Targeted inhibition of FASN has been found to be a metabolic perturbation that sensitizes pancreatic ductal adenocarcinoma (PDAC) cells to BH3 mimetics like navitoclax and venetoclax researchgate.netnih.gov. Experiments in PDAC patient-derived xenografts (PDXs) confirmed the synergistic anti-tumor activity of a related FASN inhibitor (TVB-3664) with navitoclax and venetoclax nih.govlarvol.com. FASN inhibition significantly increased the sensitivity of "FASN-high" expressing PDAC cells to these BH3 mimetics both in vitro and in xenograft models nih.gov. This synergy is thought to involve FASN inhibition shifting the balance of pro- and anti-apoptotic proteins, lowering the apoptotic threshold in chemoresistant PDAC cells nih.gov.
Mechanisms of Resistance to FASN Inhibition in Preclinical Models
Mechanisms of resistance to FASN inhibition are being investigated to improve the efficacy of FASN-targeted therapy nih.gov. Studies in colorectal cancer (CRC) have suggested that activation of signaling pathways such as AMPK and Akt can be associated with reduced sensitivity to FASN inhibition nih.gov. Increased resistance of CRC cells to FASN inhibition appeared to be linked to a higher basal level of activation of pAkt and pAMPK nih.gov. Furthermore, the activity of oncogenic pathways like Akt and AMPK may influence the responsiveness of CRC to FASN inhibition nih.gov.
Another potential mechanism of resistance or adaptation observed in endocrine-resistant breast cancer cells treated with this compound is a shift towards enhanced triglyceride storage and complex lipids enriched with polyunsaturated fatty acid (PUFA) acyl chains larvol.com. While this compound reduced lipid storage in some conditions, it had limited effects on the growth of these endocrine-resistant cells larvol.com. Targeting specific lipid metabolic dependencies, such as PUFA pathways, may represent an alternative strategy in endocrine-resistant breast cancer larvol.com.
This compound has been observed to cause higher abundances of PUFAs, suggesting a potential induction of cell death via a ferroptotic mechanism rather than conventional apoptosis or necrosis larvol.com.
Activation of signaling pathways such as PI3K/AKT/mTOR or cell cycle pathways have been identified as intrinsic resistance mechanisms to FASN inhibition cancernetwork.com.
Activation of Alternative Metabolic Pathways (e.g., Akt, AMPK, PUFA production)
FASN inhibition with this compound can influence various signaling pathways. Studies have indicated that FASN inhibition can lead to signal transduction pathway inhibition aacrjournals.org. In some contexts, FASN inhibition has been shown to affect pathways like Akt and Erk signaling activity mdpi.com.
Research in endocrine-resistant breast cancer cells treated with this compound has shown that while FASN activity is effectively reduced, polyunsaturated fatty acids (PUFAs) containing 6 or more double bonds were elevated or remained unaffected researchgate.netresearchgate.netbiorxiv.org. This suggests a potential metabolic shift or activation of alternative pathways for PUFA production in response to FASN inhibition in these specific cell types.
Data from a first-in-human study of this compound in advanced tumors noted decreased pAKT S473 in paired tumor biopsies after one cycle of treatment compared to pretreatment levels researchgate.net. This observation suggests that this compound may impact the Akt pathway, which is involved in cell growth and survival signaling mdpi.comescholarship.org.
While some sources mention Akt and AMPK in the context of metabolic pathways related to NASH and lipogenesis escholarship.orgunito.it, direct evidence detailing the activation of Akt or AMPK specifically by this compound in preclinical NASH models within the provided search results is limited. However, the influence on Akt signaling has been observed in other preclinical settings mdpi.comresearchgate.net.
Compensatory Upregulation of Fatty Acid Synthesis Genes (e.g., SCD, SREBF1)
Preclinical studies have explored potential compensatory mechanisms in response to FASN inhibition. In some cancer cell lines, FASN and sterol regulatory element binding factor 1 (SREBF1) were upregulated with FASN inhibition, suggesting that cells may upregulate fatty acid synthesis genes to compensate for FASN inhibition nih.gov. Specifically, in MDA-MB-231-BR cells, FASN and SREBF1 were significantly upregulated at a 10 µM dose of this compound nih.gov.
Analysis in different human hepatocellular carcinoma (HCC) cell lines indicated that knockdown of FASN resulted in the induction of SREBF1 and other genes involved in fatty acid biosynthesis mdpi.com. SREBP1 plays a central role in modulating cancer metabolism and controls the transcription of major enzymes involved in DNL, including FASN and SCD mdpi.comescholarship.org. Elevated levels of SREBP1c expression have been confirmed in patients with MASLD (Metabolic dysfunction-associated steatotic liver disease), and it is associated with DNL activation frontiersin.org.
Stearoyl-CoA desaturase (SCD), an enzyme that catalyzes the formation of monounsaturated fatty acids (MUFAs), has also been observed to be affected by FASN inhibition mdpi.commdpi.com. While one study in HCC cell lines showed downregulation of SCD following FASN knockdown mdpi.com, another study in MDA-MB-231-BR cells treated with this compound revealed a significant upregulation in stearyl-CoA desaturase (SCD) nih.gov. This suggests that the compensatory response involving SCD may be context-dependent.
These findings indicate that while this compound effectively inhibits FASN, there can be a compensatory upregulation of other genes in the fatty acid synthesis pathway, such as SREBF1 and SCD, in certain preclinical models nih.govmdpi.com.
Metabolic Diseases Research (Nonalcoholic Steatohepatitis)
This compound has been specifically investigated for its therapeutic potential in NASH, a progressive form of NAFLD characterized by liver fat accumulation, inflammation, and fibrosis europeanpharmaceuticalreview.comresearchgate.net. Preclinical studies in various liver models have demonstrated its impact on key pathological features of NASH.
Reduction of Hepatic De Novo Lipogenesis in Murine Models
Inhibition of hepatic de novo lipogenesis (DNL) is a primary mechanism by which this compound is thought to exert its effects in NASH europeanpharmaceuticalreview.combiospace.com. Preclinical studies using diet-induced mouse models of NASH have shown that FASN inhibition with this compound or its surrogates (like TVB-3664) prevents the development of hepatic steatosis nih.govresearchgate.net.
A phase 1 clinical study in obese men with metabolic abnormalities at risk for NAFLD demonstrated that this compound significantly reduced hepatic DNL in a dose-dependent manner. Fasting DNL was reduced by up to 90%, and increasing plasma concentrations of this compound were associated with progressive reductions in fructose-stimulated peak fractional DNL nih.gov. While this was a clinical study, it provides strong evidence for the DNL inhibitory effect of this compound, which is consistent with findings expected in preclinical murine models of NASH where DNL is elevated.
In human primary liver microtissues cultured to mimic fatty liver disease, this compound reduced the accumulation of cellular triglycerides induced by glucose/insulin (B600854) stimulation, consistent with direct anti-steatotic activity nih.govnih.gov. This in vitro model further supports the DNL inhibitory effect relevant to hepatic steatosis observed in murine models.
Inhibition of Inflammation and Fibrogenesis in Preclinical Liver Models
Beyond reducing liver fat, this compound has demonstrated inhibitory effects on inflammation and fibrogenesis in preclinical liver models europeanpharmaceuticalreview.combiospace.com. In human hepatic stellate cells (HSCs), which play a key role in liver fibrosis, FASN inhibition reduced markers of fibrosis, including collagen1α (COL1α1) and α-smooth muscle actin (αSMA) nih.govresearchgate.net. Ex vivo studies have also shown that FASN inhibition reduces fibrogenesis in human hepatic stellate cells researchgate.net.
In CD4+ T cells exposed to NASH-related cytokines, FASN inhibition decreased the production of Th17 cells and reduced IL-1β release in LPS-stimulated PBMCs nih.govresearchgate.net. These findings suggest a direct impact of this compound on immune cells involved in the inflammatory processes in NASH.
Studies in diet-induced mouse models of NASH have shown that FASN inhibition prevents the development of fibrosis and reduces circulating IL-1β nih.govresearchgate.net. In mice with established diet-induced NASH, FASN inhibition reduced the NAFLD activity score and fibrosis score nih.govresearchgate.net. In the CCl4-induced FAT-NASH mouse model, FASN inhibition decreased hepatic fibrosis and fibrosis markers nih.govresearchgate.net. These results indicate that FASN inhibition attenuates inflammatory and fibrotic drivers of NASH by directly inhibiting immune and stellate cells nih.govresearchgate.net.
Impact on Intrahepatic Lipid Composition (e.g., Triglycerides, Ceramides (B1148491), Diacylglycerols)
This compound's inhibition of FASN directly impacts the synthesis of fatty acids, particularly palmitate, which is a building block for various lipids, including triglycerides, ceramides, and diacylglycerols (DAGs) mdpi.comresearchgate.net.
Preclinical studies have shown that FASN inhibition decreases triglyceride content in human primary liver microtissues nih.govnih.gov. In mice with established diet-induced NASH, FASN inhibition reduced triglyceride levels nih.govresearchgate.net.
In NASH patients, this compound treatment reduced certain DAGs and bile acids and caused broad decreases across ceramides and sphingomyelins, especially those containing saturated acyl chains with 16–18 carbons researchgate.net. These changes are consistent with the inhibition of the DNL pathway and a reduction in the generation of lipotoxic lipids implicated in NASH pathogenesis researchgate.net. NASH patients have increased levels of ceramides and specific DAGs (especially with palmitate acyl chains) that promote insulin resistance and inflammation researchgate.net.
Effects on Insulin Resistance in Murine Models
Insulin resistance is a key feature of NAFLD and NASH researchgate.net. Preclinical studies have indicated that FASN inhibition can impact insulin resistance in murine models.
Preclinical studies validated that FASN inhibition inhibits diet-induced insulin resistance in murine NASH models researchgate.net. While specific detailed data on the mechanisms in murine models were not extensively provided in the immediate search results, the reduction of lipotoxic lipids like ceramides and certain diacylglycerols by this compound is a likely contributing factor to improved insulin sensitivity researchgate.net. Ceramides, in particular, are known to promote insulin resistance researchgate.netresearchgate.net.
Clinical trial protocols for this compound in NASH patients have included the assessment of metabolic parameters, including fasting glucose, insulin, and homeostatic model assessment insulin resistance (HOMA2-IR), as exploratory measures clinicaltrials.gov. While these are clinical assessments, their inclusion reflects the expectation based on preclinical findings that this compound may have a positive impact on insulin resistance.
Data Tables
Based on the search results, here are some illustrative data points that could be presented in tables. Note that specific numerical data for all requested parameters and preclinical models were not consistently available across the snippets, but the trends and significant findings are described.
Table 1: Effect of FASN Inhibition on Hepatic Lipids in Preclinical Models
| Model Type | FASN Inhibitor | Measured Parameter | Observed Effect | Source |
| Human Liver Microtissues | This compound | Cellular Triglycerides | Reduced accumulation | nih.govnih.gov |
| Diet-induced Mouse NASH | FASNi (various) | Hepatic Steatosis | Prevented development / Reduced | nih.govresearchgate.net |
| Diet-induced Mouse NASH | FASNi (various) | Triglyceride Levels | Reduced | nih.govresearchgate.net |
| Clinical (Obese men) | This compound | Fasting Hepatic DNL | Reduced (up to 90%) | nih.gov |
| Clinical (Obese men) | This compound | Fructose-stimulated DNL | Progressively reduced (dose-dependent) | nih.gov |
| Clinical (NASH patients) | This compound | Ceramides (saturated) | Decreased broadly | researchgate.net |
| Clinical (NASH patients) | This compound | Diacylglycerols (certain) | Reduced | researchgate.net |
Table 2: Effect of FASN Inhibition on Inflammation and Fibrosis Markers in Preclinical Models
| Model Type | FASN Inhibitor | Measured Parameter | Observed Effect | Source |
| Human Hepatic Stellate Cells | FASNi (various) | COL1α1 (fibrosis marker) | Reduced | nih.govresearchgate.net |
| Human Hepatic Stellate Cells | FASNi (various) | αSMA (fibrosis marker) | Reduced | nih.govresearchgate.net |
| CD4+ T cells | FASNi (various) | Th17 cell production | Decreased | nih.govresearchgate.net |
| LPS-stimulated PBMCs | FASNi (various) | IL-1β release | Reduced | nih.govresearchgate.net |
| Diet-induced Mouse NASH | FASNi (various) | Fibrosis | Prevented development / Reduced | nih.govresearchgate.net |
| Diet-induced Mouse NASH | FASNi (various) | Circulating IL-1β | Reduced | nih.govresearchgate.net |
| Diet-induced Mouse NASH | FASNi (various) | Fibrosis Score | Reduced | nih.govresearchgate.net |
| CCl4-induced FAT-NASH Mouse | FASNi (various) | Hepatic Fibrosis | Decreased | nih.govresearchgate.net |
| CCl4-induced FAT-NASH Mouse | FASNi (various) | Fibrosis Markers | Decreased | nih.govresearchgate.net |
| Clinical (NASH patients) | This compound | Serum Fibrosis Biomarkers (PRO-C3, TIMP-1) | Significant reduction (short duration) | researchgate.net |
Table 3: Effect of FASN Inhibition on Insulin Resistance in Preclinical Models
| Model Type | FASN Inhibitor | Measured Parameter | Observed Effect | Source |
| Murine NASH Models | FASNi (various) | Diet-induced Insulin Resistance | Inhibited | researchgate.net |
Note: "FASNi (various)" refers to studies that may have used this compound or other related FASN inhibitors like TVB-3664 or TVB-3166 in preclinical models.
Detailed Research Findings
The search results provide detailed findings on the effects of this compound in preclinical models. For instance, in human hepatic stellate cells, FASN inhibition reduced the gene expression of fibrotic markers like Col1α1 and αSMA researchgate.net. In the CCl4-induced FAT-NASH mouse model, FASN inhibition led to an 85% reduction in the development of hepatocellular carcinoma (HCC) tumors nih.govresearchgate.net. This highlights a potential benefit beyond addressing steatosis, inflammation, and fibrosis in NASH.
The observation of compensatory upregulation of genes like SCD and SREBF1 in response to FASN inhibition in certain cell types provides crucial mechanistic insight into potential adaptive responses that could influence the long-term efficacy of FASN inhibitors nih.govmdpi.com.
Other Disease Applications
Antiviral Activity (e.g., SARS-CoV-2 replication inhibition in cellular models)
Preclinical studies have indicated that this compound possesses antiviral activity, particularly against SARS-CoV-2. Research in cellular models, including HEK293T-hACE2, Caco-2, NCI-H1355, and MEF-hACE2 cells, has shown that this compound can markedly inhibit SARS-CoV-2 replication researchgate.netselleckchem.com. The compound demonstrated similar inhibitory effects on early-lineage SARS-CoV-2 and its new variants selleckchem.comnih.gov.
The mechanism behind this antiviral effect is linked to the inhibition of FASN, as cellular lipid synthesis is required for SARS-CoV-2 replication researchgate.net. Studies have shown that inhibiting FASN with compounds like this compound or its analogue TVB-3166 can suppress viral infection researchgate.netnih.gov. For instance, this compound significantly inhibited SARS-CoV-2 infection with an EC50 of 4 nM in vitro selleckchem.comnih.gov. Furthermore, FASN inhibition by TVB-3166 has been shown to prevent palmitoylation of the SARS-CoV-2 Spike protein, a modification that may be important for viral function biorxiv.org.
Data from cellular studies on SARS-CoV-2 inhibition by this compound:
| Cell Line | This compound Concentration | Effect on Viral Replication | Reference |
|---|---|---|---|
| HEK293T-hACE2 | 100 nM | Inhibition | selleckchem.com |
| Caco-2 | 2 µM | Inhibition | selleckchem.com |
| MEF-hACE2 | 1 µM | Inhibition | selleckchem.com |
| NCI-H1355 | 2 µM | Suppression of viral RNA | researchgate.net |
| MEF-hACE2 | 1 µM | Suppression of viral RNA | researchgate.net |
| Huh 7.5 | Not specified | Inhibition (analogue TVB-3166) | nih.gov |
| Vero-E6 | Not specified | Inhibition (analogue TVB-3166) | nih.gov |
In vivo studies using SARS-CoV-2-infected K18-hACE2 transgenic mice also showed that this compound (8 mg/kg body weight, i.p.) had significant antiviral activity and improved survival selleckchem.comnih.gov.
Role in Osteolytic Bone Loss (inhibition of osteoclastogenesis)
Research suggests that FASN-mediated de novo lipogenesis plays a role in osteoclastogenesis, the process by which osteoclasts, cells responsible for bone resorption, are formed nih.gov. Aberrant increases in osteoclast formation and activity contribute to bone loss in osteolytic diseases nih.gov.
Studies have found that FASN expression and de novo lipogenesis levels are upregulated during RANKL-induced osteoclastogenesis nih.gov. Inhibition of FASN, either through shRNA knockdown or pharmacological inhibitors like ASC40 (also known as this compound) and trans-C75, has been shown to impair osteoclast differentiation in vitro nih.govlarvol.com.
Mechanistically, FASN inhibition suppresses RANKL-induced expression of c-Fos and NFATc1, key transcription factors in osteoclast differentiation nih.govlarvol.com. This suppression is partly achieved by disrupting STAT3 palmitoylation and promoting reactive oxygen species (ROS) scavenging, which impairs mitogen-activated protein kinase (MAPK) signaling nih.govlarvol.com. The therapeutic potential of ASC40 (this compound) in osteolytic bone loss has also been tested in mouse models, demonstrating that it can significantly attenuate bone loss and osteoclastogenesis nih.govlarvol.com.
Implications in AL Amyloidosis (FASN regulation by PI3K/AKT pathway)
Recent research highlights the potential implications of this compound in AL amyloidosis, a clonal plasma cell disorder characterized by the deposition of misfolded immunoglobulin light chains ashpublications.orgresearchgate.netpostersessiononline.eu. Studies have revealed a significant upregulation of FASN in AL amyloidosis bone marrow samples compared to healthy controls and other plasma cell disorders like Multiple Myeloma (MM) and Monoclonal Gammopathy of Undetermined Significance (MGUS) ashpublications.orgresearchgate.netpostersessiononline.eu.
Mechanistic investigations suggest that FASN is regulated by the PI3K/AKT signaling pathway, which is often overexpressed in AL amyloidosis ashpublications.orgresearchgate.netpostersessiononline.eu. Activated AKT can phosphorylate and regulate proteins involved in metabolic processes, including FASN, thereby promoting lipid biosynthesis ashpublications.orgresearchgate.netpostersessiononline.eu. Elevated FASN levels may also contribute to inflammation by activating inflammatory signaling pathways and enhancing cytokine production ashpublications.orgresearchgate.net.
Targeting the PI3K/AKT pathway with inhibitors like Capivasertib has been shown to affect FASN expression and cell proliferation in AL amyloidosis cell lines ashpublications.orgresearchgate.net. Furthermore, treatment of ALMC-1 cells with this compound reduced cell viability and decreased the protein expression of LIPIN-1, a key target gene regulated by FASN ashpublications.orgresearchgate.net. These findings underscore the potential for targeting both the PI3K/AKT pathway and FASN as therapeutic strategies for AL amyloidosis ashpublications.orgresearchgate.net.
Pharmacodynamic and Preclinical Biomarker Studies
Biochemical Markers of FASN Inhibition
Inhibition of FASN by TVB-2640 leads to measurable changes in specific biochemical markers related to fatty acid synthesis sagimet.com. These markers provide evidence of target engagement and the resulting disruption of lipogenesis sagimet.comnovanet.ca.
Changes in Malonyl Carnitine Levels
Malonyl carnitine, a derivative of malonyl-CoA (a substrate of FASN), has emerged as a key pharmacodynamic biomarker for FASN inhibition researchgate.netresearchgate.netbiorxiv.org. Treatment with this compound has been shown to significantly increase malonyl carnitine levels in patient sera novanet.caresearchgate.netresearchgate.netaacrjournals.orgsagimet.comnih.gov. This increase is consistent with the expected accumulation of malonyl-CoA when FASN enzymatic activity is blocked novanet.caresearchgate.netresearchgate.net. Studies in a Phase 1 trial demonstrated that mean serum malonyl carnitine levels increased substantially after this compound treatment researchgate.net. This effect was observed in patients receiving this compound as monotherapy or in combination with paclitaxel (B517696) researchgate.net. The degree of change in malonyl carnitine has been shown to increase with greater exposure to the drug novanet.ca.
Alterations in Palmitate and Palmitate-Derived Lipids (e.g., Tripalmitin (B1682551), Sebum Triglycerides)
FASN uniquely catalyzes the production of palmitate novanet.caaacrjournals.org. Consequently, inhibiting FASN with this compound leads to decreased levels of palmitate and lipids derived from it sagimet.comaacrjournals.org. Tripalmitin (TG 16:0), a triglyceride composed of three palmitate molecules, has been used as a biomarker for de novo lipogenesis inhibition in clinical trials with this compound researchgate.net. Studies have shown significant reductions in serum tripalmitin levels following this compound treatment novanet.caresearchgate.netresearchgate.netaacrjournals.orgsagimet.com. This decrease in tripalmitin is indicative of the inhibition of FASN enzymatic activity novanet.caresearchgate.net.
In addition to serum markers, inhibition of de novo lipogenesis has also been measured in sebum, a lipid-rich secretion aacrjournals.org. Significant reductions in sebum triglyceride production have been observed after the initiation of this compound treatment, both as monotherapy and in combination researchgate.net. This non-invasive approach using sebum collected via Sebutape patches has provided further evidence of FASN inhibition in patients aacrjournals.org.
Data from clinical studies highlight the impact of this compound on these key biochemical markers:
| Biomarker | Change Observed After this compound Treatment | Notes | Source |
| Malonyl Carnitine | Increased levels | Observed in serum; consistent with FASN inhibition | novanet.caresearchgate.net |
| Tripalmitin | Decreased levels | Observed in serum; a palmitate-derived triglyceride | novanet.caresearchgate.net |
| Sebum Triglycerides | Decreased production | Observed in sebum; indicates inhibited de novo lipogenesis in skin | researchgate.netaacrjournals.org |
| Sapienic Acid | Decreased levels | Observed in serum | researchgate.netnih.gov |
Modification of Broader Lipidomic Profiles (e.g., Polyunsaturated Fatty Acids)
Beyond the direct products of FASN, this compound can influence broader lipidomic profiles. Studies in colorectal cancer (CRC) spheroids treated with this compound have shown higher abundances of polyunsaturated fatty acids (PUFAs) nih.govacs.org. This increase in PUFAs in this compound exposed spheroids suggests a potential mechanism of cell death via ferroptosis nih.govacs.org. In endocrine-resistant breast cancer cells, while this compound effectively reduced FASN activity, it showed variable effects on lipid storage and had limited impact on cell growth nih.govbiorxiv.org. In these resistant cells, PUFAs containing 6 or more double bonds were found to be elevated and remained unaffected or even increased with this compound treatment nih.govbiorxiv.org. This suggests that targeting specific lipid metabolic dependencies, such as pathways producing PUFAs, might be a relevant strategy in endocrine-resistant settings nih.gov.
Cellular and Molecular Biomarkers
Inhibition of FASN by this compound also impacts cellular and molecular processes, leading to changes in protein expression and gene expression profiles aacrjournals.org.
FASN Protein Expression Levels
FASN protein is frequently overexpressed in various tumor types compared to normal cells invivochem.comaacrjournals.org. This elevated FASN expression is often associated with aggressive disease and poor prognosis aacrjournals.orgfirstwordpharma.com. While this compound is an inhibitor of FASN enzymatic activity rather than FASN protein expression itself, studies have investigated potential changes in FASN protein levels following treatment. Prospectively collected tumor biopsies from a Phase 1 clinical trial have indicated that changes in tumor FASN expression might occur after this compound therapy researchgate.net. FASN levels have been found to be markedly higher in both tumor tissue and serum from cancer patients compared to normal donors sagimet.comaacrjournals.org.
Gene Expression Signatures (e.g., Lipogenic Genes, Cell Cycle Genes, Stress Response Genes)
This compound treatment can induce a global transformation in gene expression profiles within tumor cells figshare.com. Analysis of gene expression signatures provides insights into the downstream effects of FASN inhibition.
Studies using RNA sequencing in IDH1-mutant glioma cell lines treated with this compound have shown downregulation of biological processes related to DNA repair and the cell cycle nih.govbiorxiv.orgescholarship.org. Specifically, genes associated with the cell cycle (e.g., E2F1, E2F2, RRM2) and anti-apoptosis (e.g., DDIAS, MCM10) were downregulated by this compound nih.govbiorxiv.org. The expression of these genes could be recovered by supplementing with palmitate, suggesting that the effect on cell cycle genes is linked to palmitate deprivation nih.govbiorxiv.orgescholarship.org.
Preliminary bioinformatics analyses of gene expression data from tumor biopsies and whole blood in clinical studies have shown modulation of several lipid metabolism pathways consistent with preclinical findings novanet.ca. In prostate cancer cells, inhibition of FASN by a related inhibitor led to reduced expression of canonical androgen receptor (AR) target genes and suppression of an M-phase cell cycle gene signature dtic.mil. This signature was restored by the addition of exogenous palmitate dtic.mil.
In addition to lipogenic and cell cycle genes, this compound can also influence stress response pathways. In one glioma cell line, this compound upregulated biological processes such as TGFβ production, stress fiber assembly, and the unfolded protein response nih.gov.
The impact of this compound on gene expression signatures reflects its multifaceted effects on cellular processes beyond simple lipid synthesis inhibition, influencing cell cycle progression and stress responses.
4.2.3. Phosphorylation Status of Key Signaling Proteins (e.g., pAKT, pAMPK)
Preclinical and clinical studies investigating the fatty acid synthase (FASN) inhibitor this compound (Denifanstat) have included assessments of the phosphorylation status of key signaling proteins, such as pAKT and pAMPK, to understand the compound's pharmacodynamic effects and potential mechanisms of action or resistance.
In tumor samples from patients treated with this compound, decreased levels of phosphorylated AKT (pAKT) at serine 473 have been observed after one cycle of treatment compared to pretreatment biopsies. aacrjournals.orgsagimet.comresearchgate.net This reduction in pAKT S473 was noted in a proportion of patients with paired tumor biopsies. aacrjournals.orgresearchgate.netsagimet.com Similar decreases in AKT phosphorylation have also been reported in xenograft models treated with this compound. sagimet.comsagimet.com The inhibition of c-Myc expression and AKT phosphorylation has been associated with preclinical in vitro and in vivo sensitivity to FASN inhibition. sagimet.com
Studies utilizing other TVB inhibitors, such as TVB-3166 and TVB-3664, in colorectal cancer (CRC) cell lines and patient-derived xenograft (PDX) models have provided further insights into the relationship between FASN inhibition and the phosphorylation status of AKT and AMPK. In some CRC cell lines, treatment with a FASN inhibitor did not result in observable changes in pAkt and pAMPK levels. nih.govresearchgate.net However, in other CRC cell lines, FASN inhibition led to the activation (increased phosphorylation) of both pAMPK and pAkt pathways. nih.govresearchgate.net This activation of pAkt and pAMPK pathways was suggested to be associated with reduced sensitivity to FASN inhibition in these specific cell lines. nih.govresearchgate.net Furthermore, higher basal levels of pAkt and pAMPK were found in PDX models that demonstrated resistance to FASN inhibition. nih.govresearchgate.net While pharmacological inhibition of FASN can lead to a decrease in the activation of pAkt, studies also indicate that FASN inhibition might induce pro-survival Akt and ERK signaling in K-Ras-driven cancer cells. nih.govresearchgate.net
The observed effects on pAKT and pAMPK phosphorylation highlight the complex interplay between FASN inhibition and key cellular signaling pathways involved in cell survival, proliferation, and metabolism. The variability in the phosphorylation response across different cancer models and cell lines suggests that the effect of this compound on these proteins may be context-dependent and could influence the sensitivity or resistance to FASN inhibition.
Data Table: Observed Effects of FASN Inhibition (including this compound) on pAKT and pAMPK Phosphorylation
| Target Protein | Model System | Observed Effect on Phosphorylation | Context/Association | Source |
| pAKT S473 | Patient Tumor Biopsies | Decreased | After 1 cycle of this compound treatment | aacrjournals.orgsagimet.comresearchgate.netsagimet.com |
| pAKT | Xenografts | Decreased | Following this compound treatment | sagimet.comsagimet.com |
| AKT | Preclinical in vitro/in vivo | Decreased phosphorylation | Associated with FASN sensitivity | sagimet.com |
| pAkt | CRC Cell Lines | No change | Observed in some cell lines with FASN inhibition | nih.govresearchgate.net |
| pAkt | CRC Cell Lines | Activation (Increased) | Observed in some cell lines with FASN inhibition, associated with reduced sensitivity | nih.govresearchgate.net |
| pAkt | PDX Models | Higher basal levels | Associated with resistance to FASN inhibition | nih.govresearchgate.net |
| pAkt | K-Ras-driven cancer cells | Induction of pro-survival signaling | Observed with FASN inhibition | nih.govresearchgate.net |
| pAMPK | CRC Cell Lines | No change | Observed in some cell lines with FASN inhibition | nih.govresearchgate.net |
| pAMPK | CRC Cell Lines | Activation (Increased) | Observed in some cell lines with FASN inhibition, associated with reduced sensitivity | nih.govresearchgate.net |
| pAMPK | PDX Models | Higher basal levels | Associated with resistance to FASN inhibition | nih.govresearchgate.net |
Research Methodologies Employed in Tvb 2640 Studies
In Vitro Experimental Models
In vitro studies provide a controlled environment to investigate the direct effects of TVB-2640 on cells. These models are crucial for understanding the cellular and molecular mechanisms underlying FASN inhibition.
Mammalian Cell Line Culture (2D and 3D Spheroid Models)
Mammalian cell lines are widely used in this compound research, typically cultured in two-dimensional (2D) monolayers on flat surfaces nih.govbiorxiv.org. These 2D cultures allow for rapid proliferation and colony formation, offering simpler procedures and lower reagent costs upmbiomedicals.com. In vitro studies using diverse tumor cell types, such as CALU-6 non-small-cell lung and 22Rv1 prostate tumor cell lines, have revealed that FASN inhibition by this compound can cause changes in beta-tubulin expression and disrupt the organization of cellular microtubule structures aacrjournals.org. FASN inhibition has also been shown to result in tumor cell apoptosis in vitro aacrjournals.orgaacrjournals.org.
More advanced three-dimensional (3D) cell culture models, such as spheroids, are also employed to better mimic the in vivo tissue environment nih.govupmbiomedicals.comsigmaaldrich.com. 3D cultures retain natural cell shapes, enable in vivo-like cell-cell and cell-environment interactions, and create concentration gradients of essential compounds, more closely representing native tissue architecture upmbiomedicals.comsigmaaldrich.com. Studies using 3D cultures of triple-negative breast cancer (TNBC) brain metastasis cell lines have demonstrated that FASN inhibition with this compound synergizes with other agents like SN-38 nih.govresearchgate.net. These 3D models have also been used to study the impact of this compound on cell migration and invasion nih.govresearchgate.net. Research comparing 2D and 3D cultures of pancreatic cancer cells has shown that 3D cultures can better recapitulate the oxidative phosphorylation genotype observed in vivo biorxiv.org.
Co-culture Systems and Microenvironment Mimicry (e.g., lipid-depleted media)
To further simulate the complex in vivo microenvironment, co-culture systems and specialized media are utilized. For instance, studies investigating this compound in the context of brain metastases have employed co-culture systems and supplemented media with lipid-depleted fetal bovine serum (FBS) nih.govresearchgate.net. This approach helps to isolate the effects of FASN inhibitors while controlling lipid availability, mimicking the lipid-poor brain microenvironment nih.govresearchgate.net. These studies have shown that in lipid-depleted conditions, this compound can still exert synergistic effects with other drugs and influence gene expression related to lipid metabolism nih.govresearchgate.net. Human primary liver microtissues, which contain multiple liver cell types and mimic human NASH conditions through culture with specific media components, have also been used to evaluate this compound's effects on steatosis, inflammation, and fibrosis sagimet.comnih.govresearchgate.net.
In Vivo Animal Models
In vivo animal models are essential for evaluating the efficacy of this compound in a complex biological system and for studying its effects on tumor growth and disease progression.
Xenograft Models (Cell Line-Derived and Patient-Derived Xenografts)
Xenograft models, where human cancer cells or tissues are implanted into immunocompromised mice, are commonly used in this compound research aacrjournals.orgaacrjournals.orgnih.govnih.gov. Both cell line-derived xenografts (CDXs) and patient-derived xenografts (PDXs) are employed aacrjournals.orgaacrjournals.orgnih.govnih.gov. CDXs involve implanting established cancer cell lines, such as COLO-205 and HCT-116 colon adenocarcinoma cell lines aacrjournals.org. PDXs, which involve implanting tumor tissue directly from patients, are considered more clinically relevant as they retain the heterogeneity and microenvironment of the original tumor nih.gov.
Preclinical studies have shown that FASN inhibition with this compound can result in xenograft tumor growth inhibition in vivo aacrjournals.orgaacrjournals.org. Studies in cervical cancer xenograft models demonstrated that this compound restored sensitivity to cisplatin (B142131), leading to synergistic tumor growth attenuation nih.gov. In these models, FASN downregulation by this compound promoted ferroptosis and reduced SLC7A11 expression nih.gov. This compound has also shown anti-tumor activity in patient-derived xenografts from various cancer types, including non-small-cell lung cancer and colorectal cancer aacrjournals.orgnih.govnih.govresearchgate.net. Studies in PDX models of colorectal cancer have shown varied sensitivity to FASN inhibition, with a significant reduction in tumor volume observed in a subset of cases nih.govresearchgate.net.
Genetically Engineered Mouse Models (e.g., FASN knockout models)
Genetically engineered mouse models (GEMMs) offer valuable tools to study the role of specific genes, such as FASN, in disease development and progression escholarship.org. While the search results mention liver-specific deletion of Fasn in GEMMs being used to study lipogenesis rewiring in hepatocellular carcinoma, direct studies using this compound in FASN knockout GEMMs were not explicitly detailed in the provided snippets escholarship.org. However, GEMMs expressing specific mutations, such as mutant KRAS in pancreatic cancer models, have been used in preclinical studies relevant to FASN inhibition research frontiersin.orgresearchgate.net.
Diet-Induced Disease Models (e.g., murine NASH models)
Diet-induced animal models are critical for studying metabolic diseases like NASH. Murine NASH models, often induced by specific diets, are used to evaluate the effects of this compound on liver steatosis, inflammation, and fibrosis invivochem.comsagimet.comnih.govresearchgate.netsagimet.com. Studies in diet-induced NASH mice have shown that FASN inhibitors, including this compound (or related inhibitors like TVB-3664), can prevent the development of hepatic steatosis and fibrosis and reduce circulating inflammatory markers invivochem.comnih.gov. In mice with established diet-induced NASH, FASN inhibition reduced NAFLD activity score, fibrosis score, ALT, and triglyceride levels invivochem.comnih.gov. The CCl4-induced FAT-NASH mouse model has also been used, demonstrating that FASN inhibition decreased hepatic fibrosis and reduced the development of hepatocellular carcinoma tumors invivochem.comnih.gov.
Biochemical and Molecular Biology Techniques
Studies investigating this compound have utilized a variety of biochemical and molecular biology techniques to understand its impact on cellular processes, particularly those related to lipid metabolism and cancer progression.
Studies have used 14C-acetate to measure DNL activity in fibroblasts, observing the incorporation of the radioactive label into newly synthesized lipids nih.gov. In clinical studies, serum levels of malonyl carnitine, a metabolite of the FASN substrate malonyl CoA, and tripalmitin (B1682551), a surrogate for the FASN product palmitate, have been measured to assess FASN pathway engagement and inhibition by this compound nih.gov. This compound has been shown to potently inhibit FASN, evidenced by increased malonyl carnitine and decreased tripalmitin levels nih.gov. Another non-invasive biomarker, sapienic acid levels in forehead sebum, has also provided evidence of lipogenesis inhibition by this compound nih.gov. In NASH patients, this compound treatment significantly reduced liver fat and improved biochemical markers, consistent with reduced DNL researchgate.net.
Western blotting is a widely used technique to detect and quantify specific proteins and their post-translational modifications, such as phosphorylation, which can indicate protein activation or inactivation. This technique is vital for understanding how this compound affects the levels and activity of proteins involved in various cellular pathways.
Western blot analysis has been used to examine the expression levels of FASN and other signaling proteins in response to this compound treatment or FASN modulation nih.govnih.gov. Studies have investigated the effects of FASN inhibition on the phosphorylation status of key proteins in pathways such as PI3K/AKT and Ras/Raf/MAPK, which are often dysregulated in cancer mdpi.comresearchgate.net. For instance, FASN inhibition has been shown to affect the phosphorylation of AKT and S6 mdpi.com. Western blotting has also been used to assess the expression of proteins related to cell migration, invasion, and apoptosis following this compound treatment aacrjournals.orgd-nb.info. Changes in proteins like p-MET, p-FAK, p-PAX, RhoA, and p-Akt have been analyzed by Western blot in studies examining the impact of FASN inhibitors on prometastatic signaling pathways aacrjournals.org.
Quantitative Polymerase Chain Reaction (qPCR) is used to measure the expression levels of specific genes. This technique helps researchers understand how this compound or FASN inhibition affects gene transcription.
qPCR has been employed to analyze the mRNA expression levels of FASN and other genes involved in lipid metabolism, cell cycle regulation, and other relevant pathways in cells treated with this compound or subjected to FASN knockdown nih.govnih.gov. For example, qPCR was used to assess FASN mRNA levels in cervical cancer cell lines and tissues nih.gov. Changes in the expression of cell cycle progression genes have also been investigated using qPCR in the context of this compound treatment nih.gov. qPCR is utilized to determine the relative expression of target genes compared to reference genes, providing quantitative data on transcriptional changes qiagen.com.
Immunofluorescence and histological staining techniques provide visual information about the localization of proteins, cellular structures, and specific cellular processes within tissues or cells. These methods are valuable for assessing morphological changes, lipid accumulation, proliferation, and apoptosis.
Oil Red O staining is a common histological technique used to stain neutral lipids, allowing for the visualization and quantification of lipid droplets within cells or tissues biorxiv.orgnih.gov. This staining has been used to assess changes in lipid storage in cells treated with this compound biorxiv.org. Immunofluorescence can be combined with Oil Red O staining to simultaneously visualize lipid droplets and specific proteins nih.gov. Assays like the ApopTag Kit are used to detect apoptotic cells by labeling fragmented DNA, providing a measure of apoptosis induction nih.gov. Staining for proliferation markers like Ki67 is used to assess cell proliferation rates in response to treatment nih.gov. Immunohistochemistry has also been used to examine protein expression levels, such as FASN, in tissue samples nih.gov.
Assays measuring cell viability, apoptosis, and cell cycle progression are fundamental for evaluating the impact of this compound on cell growth, survival, and division.
Cell viability assays, such as MTT assays, are used to quantify the number of living cells after treatment with this compound d-nb.info. These assays help determine the cytotoxic or growth inhibitory effects of the compound d-nb.info. Apoptosis assays, such as those utilizing Annexin V staining or detecting caspase activation, are used to identify and quantify cells undergoing programmed cell death nih.gov. The Cell Death Detection Elisa Plus Kit, which detects fragmented DNA, has been used to measure apoptosis nih.gov. Cell cycle assays, often using flow cytometry to analyze DNA content, determine how this compound affects the distribution of cells in different phases of the cell cycle (G1, S, G2/M) nih.gov. FASN inhibition has been shown to induce cell cycle arrest in tumor cells nih.gov.
Cell migration and invasion assays are used to assess the ability of cells to move and invade through a barrier, processes crucial for cancer metastasis. These assays help determine if this compound can inhibit these capabilities.
Wound healing assays involve creating a "wound" or scratch in a monolayer of cells and measuring the rate at which cells migrate to close the gap nih.govresearchgate.netresearchgate.net. This assay has been used to evaluate the effect of this compound on cell migration nih.govresearchgate.net. Transwell assays utilize inserts with a porous membrane, sometimes coated with an extracellular matrix like Matrigel, to measure cell migration (through the pores) or invasion (through the matrix and pores) nih.govresearchgate.netresearchgate.netucsf.edu. Cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber; migrated or invaded cells are then quantified on the lower side of the membrane ucsf.edu. This compound treatment has been shown to reduce cell migration and invasion in various cancer cell lines nih.govresearchgate.net.
Data from Migration and Invasion Assays:
| Cell Line | Assay | This compound Concentration | Effect on Migration/Invasion | Citation |
| MDA-MB-231-BR | Wound Healing | 1 µM, Cmax, Cave | Impaired migration | nih.govresearchgate.net |
| MDA-MB-231 | Wound Healing | 1 µM, Cmax, Cave | No impaired migration | nih.govresearchgate.net |
| MDA-MB-231-BR | Transwell Inv. | 1 µM | Reduced invasion | nih.govresearchgate.net |
| MDA-MB-231 | Transwell Inv. | 1 µM | Reduced invasion | nih.govresearchgate.net |
| PDO-BC25 | Transwell Inv. | 1 µM | Reduced invasion | nih.govresearchgate.net |
| PDO-BC25-2 | Transwell Inv. | 1 µM | Reduced invasion | nih.govresearchgate.net |
| HeLa | Wound Healing | Not specified (si-FASN) | Reduced migration | nih.govresearchgate.net |
| HeLa | Transwell Mig. | Not specified (si-FASN) | Reduced migration | nih.govresearchgate.net |
| HeLa | Transwell Inv. | Not specified (si-FASN) | Reduced invasion | nih.govresearchgate.net |
| CaSki | Wound Healing | Not specified (si-FASN) | Reduced migration | nih.govresearchgate.net |
| CaSki | Transwell Mig. | Not specified (si-FASN) | Reduced migration | nih.govresearchgate.net |
| CaSki | Transwell Inv. | Not specified (si-FASN) | Reduced invasion | nih.govresearchgate.net |
| C33A (FASN-OE) | Wound Healing | Not applicable | Increased migration | nih.govresearchgate.net |
| C33A (FASN-OE) | Transwell Mig. | Not applicable | Increased migration | nih.govresearchgate.net |
| C33A (FASN-OE) | Transwell Inv. | Not applicable | Increased invasion | nih.govresearchgate.net |
| MCF-7 | Transwell Mig. | IC50 of TVB-3166 | Reduced migration | d-nb.info |
Note: Some studies cited used FASN knockdown or other FASN inhibitors (e.g., TVB-3166) to demonstrate the effects of FASN inhibition on migration and invasion, which are relevant to understanding the expected effects of this compound as a FASN inhibitor.
Cell Viability, Apoptosis, and Cell Cycle Assays
Advanced Analytical Techniques
Advanced analytical techniques are crucial for understanding the complex biological impacts of this compound. These methods allow for comprehensive profiling of cellular and molecular changes, providing data on metabolic shifts, altered gene expression, and the specific interactions between this compound and its target.
Metabolomic and Lipidomic Profiling
Metabolomic and lipidomic profiling techniques are extensively used to assess the impact of this compound on cellular metabolism and lipid synthesis. These approaches provide a snapshot of the small molecule metabolites and lipids present in biological samples, revealing how this compound alters these profiles.
Mass Spectrometry (MS) is a primary tool for both metabolomic and lipidomic analysis in this compound studies. Unbiased high-resolution liquid chromatography mass spectrometry (LC-MS) platforms have been utilized to analyze a wide array of serum metabolite and lipid variables. tmc.eduacs.org Specifically, ultraperformance liquid chromatography coupled to mass spectrometry (UPLC-MS and UPLC-TOF-MS) platforms have enabled the qualitative analysis of fatty acid-derived moieties, including serum lipids, bile acids, nonesterified fatty acids, and amino acids. acs.org These MS-based studies have included the analysis of relative concentrations of acylcarnitines and intracellular/medium metabolomics in cell lines treated with this compound. lipidmaps.org Serum metabolomic profiling by mass spectrometry has also been applied in clinical trial settings to screen for metabolic changes following this compound administration. aacrjournals.orgresearchgate.net Gas chromatography–mass spectrometry has been employed for the analysis of fatty acids. researchgate.net
¹³C₂-acetate tracing is another key technique used to directly evaluate FASN activity and confirm the efficacy of this compound. This method involves introducing isotopically labeled acetate, a precursor for fatty acid synthesis, and tracking its incorporation into newly synthesized lipids. Studies using ¹³C₂-acetate tracing have confirmed that this compound effectively reduces palmitate synthesis. omicsdi.orgsciencecast.orgresearcher.liferesearcher.liferesearchgate.netresearchgate.netbiorxiv.org Lipidomic profiling, often performed in conjunction with isotopic tracing, has revealed distinct lipidome alterations in cells, such as endocrine-resistant breast cancer cells, treated with this compound. These alterations are characterized by changes in triglyceride levels and the composition of polyunsaturated fatty acid species. omicsdi.orgsciencecast.orgresearchgate.netresearchgate.netbiorxiv.org
Gene Expression Profiling
Gene expression profiling techniques are employed to understand how this compound influences the transcriptome, providing insights into the modulated pathways and cellular processes.
RNA-sequencing has been performed in studies to analyze changes in mRNA expression in response to this compound treatment. omicsdi.orgresearchgate.net These analyses have shown that this compound can significantly alter the mRNA expression of numerous genes. omicsdi.org Gene expression profiling using publicly available RNA-seq data (from databases like The Cancer Genome Atlas (TCGA) and Genotype-Tissue Expression (GTEx)) has also been used to analyze the expression of FASN, the target of this compound, in relevant biological contexts. nih.gov
The Nanostring nCounter metabolic pathways panel is a targeted gene expression profiling method used to characterize signaling changes and identify both on-target and potential off-target effects of this compound. researchgate.netaacrjournals.orgresearchgate.net This panel is designed to detect the expression of a specific set of metabolism-related genes. aacrjournals.orgresearchgate.net Studies utilizing the Nanostring platform have demonstrated direct target engagement, showing significant upregulation of FASN, SCD, and the transcription factor SREBP1 in cells treated with this compound. researchgate.netaacrjournals.orgresearchgate.net Furthermore, these studies have identified downregulation of genes involved in processes such as cell cycle progression, deoxynucleotide synthesis, DNA damage repair, fatty acid oxidation, and cytokine/chemokine signaling in response to this compound treatment in certain cell lines. researchgate.netaacrjournals.orgresearchgate.net
Microarray analysis has also been used to investigate gene expression changes following FASN inhibition, including studies involving this compound or related inhibitors like TVB-3166. nih.govsagimet.comacs.orgresearchgate.net Microarray analysis of gene expression profiles after FASN knockdown has revealed increased expression of pro-apoptotic proteins. nih.gov Specifically, Affymetrix HU133 Plus 2.0 microarray analysis has been used to study gene expression changes induced by FASN inhibition, demonstrating the modulation of concerted gene expression pathways. sagimet.com
Molecular Docking and Computational Simulations
Molecular docking and computational simulations are valuable tools for investigating the binding interactions of this compound with its target and for predicting its effects within complex biological systems.
Molecular docking studies have been conducted to gain a detailed understanding of how this compound interacts with the FASN enzyme. researchgate.netdrpress.orgsci-hub.se Through molecular docking analysis, this compound has been identified as a domain-selective FASN inhibitor, showing a preference for targeting the β-ketoacyl synthase (KS) domain. researchgate.netdrpress.org Docking analyses have revealed a high binding affinity for the KS domain, with reported Vina scores indicating strong interaction (e.g., -9.2 kcal/mol). researchgate.net These studies suggest that this compound occupies the catalytic cleft of the KS domain through specific interactions, including hydrogen bonding (e.g., with Gln1525/Ser2308) and hydrophobic interactions (e.g., with Phe2340/Leu2309), which effectively obstruct the binding of the β-ketoacyl-ACP substrate. researchgate.net Moderate interactions with other FASN domains, such as the malonyl/acetyltransferase (MAT) domain, have also been observed in docking simulations. researchgate.net
Computational simulations extend beyond molecular docking to model broader biological effects of this compound, such as evaluating potential drug combinations or analyzing complex signaling pathways. biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.netoup.com These simulations have been used to reveal potential synergistic effects between this compound and other therapeutic agents. biorxiv.orgbiorxiv.org Boolean Network models, for instance, have been employed in computational studies to analyze drug repurposing strategies for conditions like colorectal cancer liver metastasis, including the evaluation of this compound's predicted effects within these complex biological networks. biorxiv.org
Future Directions in Tvb 2640 Research
Elucidation of Remaining Mechanisms of Action and Resistance
Proposed validation strategies for mechanistic insights include enzyme kinetics studies to quantify competitive inhibition of the KS domain activity, functional genomics approaches like CRISPR/Cas9-mediated FASN knockout in cell lines to create isogenic models for response profiling, and multiplex signaling analysis (e.g., phosphoproteomic profiling) to map the effects of TVB-2640 on key pathways like PI3K/AKT, MAPK, and UPR. researchgate.net
Research into resistance mechanisms is also vital. Preclinical work suggests that resistance to standard therapies can stimulate disease progression, and this compound may help overcome certain resistance mechanisms. dtic.mil For example, FASN inhibition has been shown to potentially restore sensitivity to chemotherapeutics like gemcitabine (B846) and cisplatin (B142131). researchgate.net The mechanism for this re-sensitization may involve plasma membrane remodeling, inhibition of protein palmitoylation, and impaired interaction of membrane-associated signaling molecules like AKT. researchgate.net Further investigation into how FASN inhibition influences protein palmitoylation, particularly of oncogenic drivers like K-Ras and EGFR, is warranted. aacrjournals.org
Discovery of Novel Synergistic Combinations
Exploring combination therapy approaches is an emerging need in the future research of this compound. patsnap.com Combining this compound with other agents could help overcome resistance mechanisms by simultaneously disrupting parallel metabolic or signaling pathways. patsnap.com
Early preclinical evidence suggests synergistic effects when combining FASN inhibitors with inhibitors of PI3K/AKT or mTOR signaling. patsnap.com Similar strategies may be applicable in metabolic disorders by pairing FASN inhibitors with agents that modulate insulin (B600854) sensitivity or reduce inflammation. patsnap.com
In oncology, this compound has shown synergistic antitumor effects in combination with cisplatin in cisplatin-resistant cervical cancer models, suggesting that targeting FASN enhances cisplatin sensitivity via SLC7A11-mediated ferroptosis. larvol.com In pancreatic cancer, FASN inhibition has been shown to cooperate with BH3 mimetic drugs like navitoclax (B1683852) and venetoclax (B612062) to overcome resistance to mitochondrial apoptosis. larvol.com Studies combining FASN inhibitors with HDAC inhibitors have also reported enhanced antitumor activity. mdpi.com
Preclinical studies have also demonstrated that this compound can sensitize chemotherapy-resistant small cell lung cancer (SCLC) cells to etoposide (B1684455) treatment, inhibiting USP13-dependent cancer stemness and tumor growth. frontiersin.org An ongoing Phase II clinical study is investigating the efficacy of this compound in conjunction with trastuzumab plus paclitaxel (B517696) or endocrine therapy in advanced HER2-positive breast cancer, particularly in patients resistant to taxane (B156437) and HER2-directed therapy. dtic.milfrontiersin.org
In metabolic diseases, a combination of a FASN inhibitor and the thyroid hormone receptor beta (THRb) agonist resmetirom (B1680538) showed a synergistic effect on histological improvement in a mouse model of MASH, suggesting that the complementary mechanisms (denifanstat decreasing lipid synthesis, inflammation, and fibrosis; resmetirom increasing lipid oxidation) could provide added benefit and support future clinical evaluation of this combination for MASH. larvol.com
Data on synergistic combinations:
| Combination Partner(s) | Disease Model/Context | Observed Effect | Source |
| PI3K/AKT or mTOR inhibitors | Oncology, Metabolic Disorders | Synergistic effects, enhanced antitumor efficacy, modulate insulin sensitivity, reduce inflammation | patsnap.com |
| Cisplatin | Cisplatin-resistant cervical cancer | Superior synergistic antitumor effects, enhances cisplatin sensitivity via ferroptosis | larvol.com |
| BH3 mimetics (navitoclax, venetoclax) | Pancreatic cancer (PDXs) | Synergistic antitumor activity, overcome resistance to mitochondrial apoptosis | larvol.com |
| HDAC inhibitors | Hepatoblastoma (preclinical) | Enhanced antitumor activity | mdpi.com |
| Etoposide (VP16) | Chemotherapy-resistant SCLC (in vivo) | Sensitized cells, inhibited cancer stemness and tumor growth, synergistic effect | frontiersin.org |
| Trastuzumab + Paclitaxel/Endocrine Therapy | Advanced HER2+ breast cancer (clinical trial) | Investigating efficacy in resistant disease | dtic.milfrontiersin.org |
| Resmetirom (THRb agonist) | MASH (mouse model) | Synergistic effect on histological improvement | larvol.com |
| Bevacizumab | Relapsed high-grade astrocytoma (Phase II clinical trial) | Safely combined, statistically significant improvement in PFS6 over historical bevacizumab monotherapy | aacrjournals.org |
| Paclitaxel | Advanced solid tumors (Phase I clinical trial) | Promising early signs of clinical activity, synergistic activity pre-clinically | researchgate.netaacrjournals.orgsagimet.com |
Identification of Predictive Biomarkers for Preclinical Sensitivity
Developing robust predictive biomarkers is a key future direction for this compound research. patsnap.com Such biomarkers would enable the identification of patient subsets most likely to benefit from FASN inhibition. patsnap.com
For cancer patients, markers related to lipogenic activity, such as high levels of FASN expression or increased activity in pathways downstream of FASN (e.g., ERBB-PI3K-mTOR signaling), could serve as effective predictors of response. patsnap.comresearchgate.net Analysis of gene expression data from tumor cell lines and human tumors has allowed for the classification of FASN sensitivity by tumor type, histology, and molecular genetic markers, and these findings are being further characterized. aacrjournals.org
In metabolic diseases, biomarkers that indicate the severity of hepatic steatosis or fibrosis may help refine patient selection criteria. patsnap.com A novel serum metabolite signature, including a panel of bile acids, amino acid derivatives, and glycerophospholipids, has shown potential in identifying patients who are likely to respond to this compound, but this data requires further validation in larger studies. sagimet.com
Studies are also evaluating the value of serum and tissue FASN expression as a potential theranostic marker in HER2+ breast cancer. dtic.mil Pre-treatment Mucin 5AC levels were found to be higher in patients with stable disease compared to those with progressive disease in a Phase I study, suggesting its potential as a biomarker, although this requires further investigation. researchgate.net
Potential predictive biomarkers:
| Biomarker/Approach | Disease Context | Potential Utility | Source |
| High FASN expression | Cancer | Predictor of response | patsnap.comresearchgate.net |
| Increased activity in downstream pathways (e.g., ERBB-PI3K-mTOR) | Cancer | Predictor of response | patsnap.com |
| Gene expression profiles (tumor type, histology, genetic markers) | Cancer | Classifying FASN sensitivity | aacrjournals.org |
| Severity of hepatic steatosis or fibrosis | Metabolic diseases (MASH/NASH) | Refining patient selection | patsnap.com |
| Serum metabolite signature (bile acids, amino acid derivatives, glycerophospholipids) | MASH (Phase 2a study) | Identifying likely responders (requires validation) | sagimet.com |
| Serum and tissue FASN expression | HER2+ breast cancer | Potential theranostic marker | dtic.mil |
| Pre-treatment Mucin 5AC levels | Advanced solid tumors (Phase I) | Potential biomarker for stable disease (requires further investigation) | researchgate.net |
Exploration of Efficacy in Additional Disease Models
This compound is currently being evaluated in various clinical trials for different cancer types, including NSCLC (especially with mutant KRAS), breast, ovarian, prostate, colon, and pancreatic cancer, as well as in metabolic diseases like MASH. drugpatentwatch.comaacrjournals.orgpatsnap.com Future research will continue to explore its efficacy in these and potentially additional disease models where FASN is implicated.
The observed efficacy signals in early studies support the initiation of larger multicenter trials, including a potential Phase III study in astrocytoma. drugpatentwatch.com Further investigation in specific tumor types like KRAS-mutant lung, ovarian, and breast cancer is warranted. researchgate.net
Preclinical studies have also explored the effects of FASN inhibition in other contexts. For example, FASN inhibition has shown potential in reducing osteolytic bone loss by inhibiting osteoclastogenesis through suppression of STAT3 palmitoylation and ROS signaling, suggesting it could be a therapeutic target for osteoclast-driven osteolytic bone diseases. larvol.com In a mouse model of dyslipidaemia and MASH, FASN inhibition not only reduced circulating cholesterol but also decreased the development of atherosclerosis and improved liver histology, suggesting potential benefits in both cardiovascular and liver health. larvol.com
The potential of FASN inhibitors in treating hepatoblastoma is also being explored in preclinical studies. mdpi.com While this compound had limited effects on the growth of endocrine-resistant breast cancer cells in some models, targeting specific lipid metabolic dependencies, such as polyunsaturated fatty acid (PUFA) pathways, may represent an alternative strategy in this context. larvol.com this compound has been shown to increase PUFA abundances, indicating a potential ferroptotic mechanism of cell death. larvol.com
Future research will likely involve:
Larger Phase III trials in current indications like MASH and potentially astrocytoma. drugpatentwatch.compatsnap.com
Continued evaluation in various solid tumors, particularly those with high FASN expression or specific genetic mutations like KRAS. aacrjournals.orgpatsnap.comresearchgate.net
Preclinical and clinical investigation in other diseases where FASN plays a significant role, such as osteolytic bone diseases and atherosclerosis. larvol.com
Exploring its role in overcoming resistance in specific cancer subtypes like endocrine-resistant breast cancer by targeting related lipid pathways. larvol.com
Investigating Structural and Regulatory Insights of FASN for Optimized Inhibitor Design
Understanding the structural and regulatory aspects of the FASN enzyme is crucial for the rational design of optimized inhibitors with improved potency, selectivity, and pharmacokinetic properties. Recent research has made significant strides in this area.
An engineered full-length human FASN (hFASN) has been developed, enabling high-resolution structural studies of the core modifying region using electron cryo-microscopy (cryoEM). nih.gov This technique has revealed unique structural features of the enzyme, such as the close-ended catalytic cavity of the dehydratase dimer, which is accessible only through one opening near the active site. nih.gov
The structure of the core modifying region of hFASN bound to this compound (denifanstat) has been solved, demonstrating the utility of this approach as a platform for structure-guided design of future hFASN small molecule inhibitors. nih.govlarvol.com Computational studies with analogues of this compound, such as TVB-3166 and TVB-3664, have confirmed their uncompetitive behavior towards NADPH when bound to the FASN ketoacyl reductase domain. larvol.com
Future research in this area will focus on:
Further high-resolution structural studies of different domains of FASN and its complexes to gain a more complete understanding of its conformational dynamics and interactions. nih.govlarvol.comlarvol.com
Investigating post-translational modifications of FASN and their potential role in protein stabilization or regulation under stress conditions, which could highlight potential mechanisms for modulating hFASN activity. larvol.comlarvol.com
Utilizing the structural insights gained to design and synthesize novel FASN inhibitors with enhanced binding affinity, specificity for particular FASN conformations or domains, and improved pharmacological profiles. nih.govlarvol.com
Exploring the regulatory mechanisms controlling FASN expression and activity at the transcriptional, translational, and post-translational levels to identify alternative strategies for inhibiting FASN-driven processes.
Q & A
Q. What is the mechanism of action of TVB-2640, and how is its target engagement measured in clinical trials?
Answer: this compound is a first-in-class, orally available inhibitor of fatty acid synthase (FASN), an enzyme critical for de novo lipogenesis (DNL). Its mechanism involves binding reversibly to FASN, blocking palmitate synthesis, and disrupting lipid-dependent signaling pathways (e.g., AKT/mTOR) .
- Methodology for Target Engagement :
- Preclinical : FASN inhibition is validated via in vitro assays (e.g., cellular EC50 ~50 nM in lipid synthesis inhibition) .
- Clinical : Pharmacodynamic (PD) biomarkers include:
- Tumor biopsies : Immunohistochemistry (IHC) for FASN, pAKT, and Ki67 .
- Serum analysis : FASN and mucin5AC (MUC5AC) levels via ELISA .
- Sebum lipid profiling : Sebutape patches to quantify lipid composition changes .
Q. How do phase I clinical trials for this compound inform dosage selection and safety profiling?
Answer: Phase I trials prioritize dose escalation, pharmacokinetic (PK) stability, and safety. Key findings include:
- Dosing Strategy : Initial body surface area (BSA)-based dosing (e.g., 50–200 mg/day) transitioned to flat dosing (e.g., 50–75 mg/day) after PK modeling .
- Safety Profile : Reversible adverse events (AEs) include dermatitis (33%), dry skin (27%), and ocular toxicity (18%). No dose-limiting toxicities were observed at ≤75 mg/day .
- PK/PD Correlation : Plasma half-life of ~6–8 hours supports once-daily dosing .
Q. What are the primary efficacy endpoints used in early-phase clinical trials of this compound for NASH?
Answer: Trials prioritize non-invasive biomarkers to quantify hepatic fat reduction and metabolic improvements:
- Primary Endpoint : Liver fat reduction via MRI-PDFF (proton density fat fraction). In the FASCINATE-1 trial (N=132), 50 mg this compound reduced liver fat by 28% vs. placebo (p<0.01) .
- Secondary Endpoints :
Advanced Research Questions
Q. How do researchers address contradictory lipid profile outcomes (e.g., LDL cholesterol) observed in multinational trials of this compound for NASH?
Answer: Contradictory LDL trends (e.g., US cohort LDL ↓11% vs. China cohort ↓2.4%) highlight the need for stratified analysis:
Q. What methodological approaches are used to evaluate synergistic effects of this compound in combination therapies for solid tumors?
Answer: Combination strategies (e.g., taxanes, bevacizumab) are tested via:
- Preclinical Models :
- Clinical Trial Design :
Q. How do preclinical models inform the design of clinical trials assessing this compound in endocrine-resistant cancers?
Answer: Preclinical data reveal mechanisms of resistance and guide trial endpoints:
- Key Findings :
- Trial Adaptations :
Q. Table 2: Preclinical Efficacy in Endocrine-Resistant Models
| Model Type | This compound Effect | Combination Partner | Outcome |
|---|---|---|---|
| T47D Breast Cancer | ↓ Proliferation (1.5×) at 6 days | None | LD storage variability observed |
| LuCap 35 PDX | ↓ Tumor growth (60%) | Enzalutamide | AR-V7 downregulation |
| LNCaP-95 (AR-V7+) | Partial rescue of growth inhibition | None | HOXB13-dependent resistance |
Data Contradiction Analysis
Example : In NASH trials, LDL decreased in the US cohort but showed minimal change in China.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
